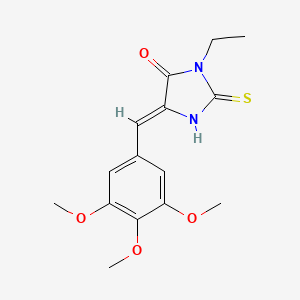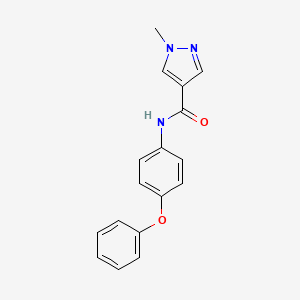![molecular formula C20H30N8O2S2 B10945406 N-cyclohexyl-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B10945406.png)
N-cyclohexyl-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-CYCLOHEXYL-2-(2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a pyrazole ring, a tetrahydrofuran ring, and a triazole ring
Preparation Methods
The synthesis of N1-CYCLOHEXYL-2-(2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, including the formation of the pyrazole and triazole rings, followed by the introduction of the cyclohexyl and tetrahydrofuran groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
N~1~-CYCLOHEXYL-2-(2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Compared to other similar compounds, N1-CYCLOHEXYL-2-(2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with pyrazole, triazole, or tetrahydrofuran rings, but they may lack the specific combination of these groups found in this compound. This uniqueness can result in different reactivity and applications.
Properties
Molecular Formula |
C20H30N8O2S2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-cyclohexyl-3-[[2-[[5-(1-methylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiourea |
InChI |
InChI=1S/C20H30N8O2S2/c1-27-10-9-16(26-27)18-23-25-20(28(18)12-15-8-5-11-30-15)32-13-17(29)22-24-19(31)21-14-6-3-2-4-7-14/h9-10,14-15H,2-8,11-13H2,1H3,(H,22,29)(H2,21,24,31) |
InChI Key |
ONBSHOXUWUFPPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NN=C(N2CC3CCCO3)SCC(=O)NNC(=S)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(3-Methoxypropyl)carbamothioyl]amino}methyl)benzoic acid](/img/structure/B10945323.png)
![1-(difluoromethyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10945347.png)
![1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1,3-thiazol-5-yl)ethanone](/img/structure/B10945348.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10945366.png)
![(5Z)-3-butyl-5-({5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10945379.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10945385.png)

![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10945387.png)
![2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10945393.png)
![(2E)-3-[3-({[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]-1-(1,3-dimethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10945398.png)
![9-ethyl-2-(1-ethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10945399.png)
![5,7-bis(difluoromethyl)-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945401.png)

